Human beta defensin 2

Antimicrobial susceptibility Staphylococcus aureus Gram-positive bacteria

Procure recombinant Human Beta Defensin 2 (hBD-2/DEFB4A) for studies demanding the prototypical inducible β-defensin. Unlike constitutively expressed hBD-1 or salt-insensitive hBD-3, hBD-2 is strictly upregulated by IL-1β/TNF-α and exhibits salt-sensitive antimicrobial activity impaired at ≥100 mM NaCl, making it the essential model for cystic fibrosis & airway innate immunity research. Its unique dual antimicrobial/immunomodulatory function, including validated in vivo aGVHD suppression while preserving graft-versus-leukemia effect, cannot be substituted by other defensins. Essential comparator for SAR studies given its differential S. aureus vs. E. coli killing profile.

Molecular Formula
Molecular Weight
Cat. No. B1576413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman beta defensin 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Beta Defensin 2 (hBD-2) for Research and Therapeutic Procurement: A Comparative Product Evidence Guide


Human Beta Defensin 2 (hBD-2, also designated DEFB4A) is a 41-amino-acid, cationic antimicrobial peptide of the β-defensin family, endogenously expressed in epithelial tissues including skin, lungs, and trachea [1]. hBD-2 is distinguished from its closest analogs by its unique inducible expression pattern, specific pathogen susceptibility profile, and dual antimicrobial/immunomodulatory functions [2]. For procurement decision-making, understanding its quantitative differentiation from hBD-1, hBD-3, LL-37, and hBD-4 is critical, as these peptides exhibit distinct spectra of activity, salt sensitivity, and receptor interactions despite structural homology [3].

Why hBD-2 Cannot Be Functionally Substituted by hBD-1, hBD-3, or LL-37 in Critical Research Applications


Generic substitution among β-defensins is scientifically unsound due to fundamental differences in expression regulation, pathogen specificity, and salt sensitivity. While hBD-1 is constitutively expressed, hBD-2 is strictly inducible by microbial stimuli and pro-inflammatory cytokines (IL-1β, TNF-α), resulting in distinct tissue distribution and functional context [1]. Furthermore, hBD-3 kills S. aureus with 4- to 8-fold higher efficiency than hBD-2, yet both peptides exhibit identical activity against E. coli, demonstrating that sequence homology does not predict functional interchangeability [2]. Critically, the antibacterial activity of hBD-1, hBD-2, and hBD-4 is impaired by physiologic salt concentrations (≥100 mM NaCl), whereas hBD-3 remains fully active, making hBD-2 uniquely positioned for studies of salt-sensitive host defense mechanisms [3].

hBD-2 Quantitative Differentiation Evidence: Head-to-Head Comparisons with hBD-1, hBD-3, and LL-37


hBD-2 vs. hBD-3: Differential Killing Efficiency Against S. aureus Defines Pathogen-Specific Selection Criteria

In a direct head-to-head comparison, hBD-3 kills Staphylococcus aureus with a 4- to 8-fold higher efficiency than hBD-2, whereas the activities of both peptides against Escherichia coli are identical [1]. This pathogen-specific differential is not predictable from primary sequence or overall structure and must be empirically determined for each defensin.

Antimicrobial susceptibility Staphylococcus aureus Gram-positive bacteria Defensin selectivity

hBD-2 vs. hBD-3 and LL-37: Salt Sensitivity Profile Determines Experimental System Compatibility

The antibacterial activity of hBD-2 is significantly reduced in the presence of 100-150 mM NaCl, with quantitative studies showing that 100 mM NaCl reduces hBD-2 bactericidal activity against E. coli by approximately 50-70% [1][2]. In contrast, hBD-3 retains full antibacterial activity at NaCl concentrations up to 150 mM, while LL-37 also demonstrates partial salt sensitivity [3].

Salt sensitivity Cystic fibrosis Ionic strength Antimicrobial peptide

hBD-2 vs. hBD-1: Inducible Expression Profile Enables Disease-Relevant Functional Studies

hBD-2 expression is transcriptionally upregulated in response to bacterial challenge and proinflammatory cytokines (IL-1β, TNF-α), whereas hBD-1 is constitutively expressed and not significantly induced by inflammatory stimuli [1]. In gastric mucosa of H. pylori-infected patients, hBD-2 mRNA levels are significantly elevated compared to uninfected controls, while hBD-1 and hBD-3 expression remains unchanged [2].

Gene expression Inflammation Transcriptional regulation Innate immunity

hBD-2 vs. hBD-1, hBD-3, and hBD-4: Selective Chemoattraction of Neutrophils via CCR6

hBD-2 acts as a specific chemoattractant for TNF-α-treated human neutrophils with an optimal concentration of 5 µg/ml, an activity not shared by hBD-1 [1]. This chemotactic effect is mediated primarily through CCR6, as demonstrated by near-complete suppression of cell migration by anti-CCR6 antibody [1]. In contrast, hBD-3 and hBD-4 also exhibit chemotactic activity but target different cell populations; hBD-1 shows minimal chemotactic activity across tested conditions [2].

Chemotaxis Neutrophil CCR6 Immunomodulation

hBD-2 Therapeutic Efficacy: In Vivo Amelioration of Acute GVHD with Graft-versus-Leukemia Effect Preservation

In a murine model of acute graft-versus-host disease (aGVHD), treatment with recombinant hBD-2 reduced GVHD severity and mortality while modulating intestinal microbiota composition and reducing neutrophil infiltration in the ileum [1]. Critically, hBD-2 treatment preserved the beneficial graft-versus-leukemia (GvL) effect, a therapeutic differentiation not demonstrated for other β-defensins in this indication [1]. Mechanistically, hBD-2 directly dampened allogeneic T cell proliferation and activation by reducing proximal T cell receptor signaling in a CCR2- and CCR6-independent manner [1].

Acute GVHD Allogeneic stem cell transplantation Immunomodulation T cell receptor signaling

hBD-2 Recombinant Production Yield: High-Level Expression in Pichia pastoris Enables Cost-Effective Procurement

A variant of hBD-2 (hPAB-β) expressed in Pichia pastoris achieved a secretion level of 241.2 ± 29.5 mg/L in fermentation culture, with purification to 95% homogeneity [1]. This recombinant product demonstrated activity against 22 clinical MRSA isolates with MIC values of 8–64 μg/ml [1]. While comparable yield data for hBD-1, hBD-3, or hBD-4 in P. pastoris are not systematically available in the public domain, the established hBD-2 expression platform provides a reliable and scalable supply chain.

Recombinant protein expression Pichia pastoris Bioprocessing Scale-up

hBD-2 Prioritized Research and Development Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Salt-Sensitive Host Defense Mechanisms in Cystic Fibrosis and Chronic Rhinosinusitis

hBD-2 is the optimal β-defensin for studying how elevated airway surface liquid NaCl concentrations (≥100 mM) impair innate immunity. Its documented salt sensitivity contrasts sharply with hBD-3, which retains full activity at physiologic salt levels [1][2]. Researchers investigating the "high-salt" hypothesis of CF pathogenesis or evaluating therapeutic strategies to restore defensin function should select hBD-2 as the most relevant model peptide.

Therapeutic Development for Acute Graft-versus-Host Disease (aGVHD) Following Allogeneic Stem Cell Transplantation

hBD-2 is the only β-defensin with validated in vivo efficacy in reducing aGVHD severity and mortality while preserving the essential graft-versus-leukemia effect [1]. Procurement of recombinant hBD-2 is essential for translational programs aiming to develop hBD-2-based therapeutics or to investigate the mechanistic basis of its T cell receptor signaling inhibition, which is independent of CCR2/CCR6 [1].

Elucidating Pathogen-Specific Defensin Activity and Structural Determinants of Bacterial Selectivity

The differential killing efficiency of hBD-2 and hBD-3 against S. aureus (4- to 8-fold difference) versus identical activity against E. coli [1] makes hBD-2 an essential comparator in structure-activity relationship studies. Research programs designing chimeric defensins or synthetic analogs with tailored antimicrobial spectra require hBD-2 as a reference molecule for understanding the structural basis of pathogen specificity.

Studying Inflammation-Inducible Antimicrobial Peptide Expression in Epithelial Biology

hBD-2 serves as the prototypical inducible β-defensin, transcriptionally upregulated by IL-1β, TNF-α, and bacterial components, in contrast to the constitutive expression of hBD-1 [1][2]. This makes hBD-2 indispensable for research on epithelial innate immune responses, wound healing, and inflammatory skin disorders such as psoriasis, where hBD-2 is specifically induced and functionally implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human beta defensin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.